molecular formula C11H14O3 B14174307 4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol CAS No. 918495-57-5

4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol

Cat. No.: B14174307
CAS No.: 918495-57-5
M. Wt: 194.23 g/mol
InChI Key: VGNFLDAQVRQLQB-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol is an organic compound that features both phenolic and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol typically involves the alkylation of a phenol derivative with an appropriate alkylating agent. One possible route could be the reaction of 4-hydroxyphenol with 2-chloroethanol under basic conditions to form the hydroxyethoxy group, followed by allylation with allyl bromide.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The allyl group can be reduced to form the corresponding propyl derivative.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Propyl derivatives.

    Substitution: Ether derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a ligand in binding studies.

    Medicine: Possible applications in drug development due to its phenolic structure.

    Industry: Use in the production of polymers or as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, the phenolic group could participate in hydrogen bonding or electron transfer reactions, while the allyl group might undergo metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenol: Lacks the hydroxyethoxy and allyl groups.

    4-(2-Hydroxyethoxy)phenol: Lacks the allyl group.

    2-(Prop-2-en-1-yl)phenol: Lacks the hydroxyethoxy group.

Properties

CAS No.

918495-57-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-2-prop-2-enylphenol

InChI

InChI=1S/C11H14O3/c1-2-3-9-8-10(14-7-6-12)4-5-11(9)13/h2,4-5,8,12-13H,1,3,6-7H2

InChI Key

VGNFLDAQVRQLQB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)OCCO)O

Origin of Product

United States

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